

Spectroscopic Profile of 6-(Chloromethyl)uracil: A Technical Guide

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Compound of Interest

Compound Name: 6-(Chloromethyl)uracil

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-(Chloromethyl)uracil**, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral characteristics.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **6-(Chloromethyl)uracil**.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

The NMR spectra were acquired in deuterated dimethyl sulfoxide (DMSO-d6). Chemical shifts (δ) are reported in parts per million (ppm).

Nucleus	Chemical Shift (δ , ppm)	Assignment
^1H	11.1	N-H (ring protons)
5.689	$\text{C}_5\text{-H}$ (vinyl proton)	
4.392	$-\text{CH}_2\text{Cl}$ (chloromethyl protons)	
^{13}C	163.5	C_4 (carbonyl)
151.2	C_2 (carbonyl)	
150.8	C_6	
100.5	C_5	
43.7	$-\text{CH}_2\text{Cl}$ (chloromethyl carbon)	

Table 2: FT-IR Spectroscopic Data

The FT-IR spectrum was obtained from a solid sample, likely prepared as a KBr pellet.

Wavenumber (cm^{-1})	Vibrational Mode Assignment
3150-3000	N-H stretching
1710	$\text{C}=\text{O}$ stretching (asymmetric)
1670	$\text{C}=\text{O}$ stretching (symmetric)
1630	$\text{C}=\text{C}$ stretching
1450	C-H bending (scissoring) of $-\text{CH}_2-$
1250	C-N stretching
850	C-H bending (out-of-plane)
760	C-Cl stretching

Table 3: UV-Vis Spectroscopic Data

The UV-Vis spectrum was recorded in ethanol.

λ_{max} (nm)	Solvent
263	Ethanol

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **6-(Chloromethyl)uracil** was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a standard 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons.
- Data Acquisition:
 - ^1H NMR: Standard pulse sequences were used to acquire the proton spectrum. The spectral width was set to encompass all expected proton resonances.
 - ^{13}C NMR: A proton-decoupled pulse sequence was utilized to obtain the carbon spectrum, providing single-line resonances for each unique carbon atom.
- Referencing: The chemical shifts were referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C .

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of finely ground **6-(Chloromethyl)uracil** (1-2 mg) was intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The FT-IR spectrum was recorded on an FT-IR spectrometer.
- Data Acquisition: The spectrum was collected over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of a pure KBr pellet was recorded and automatically

subtracted from the sample spectrum to minimize interference.

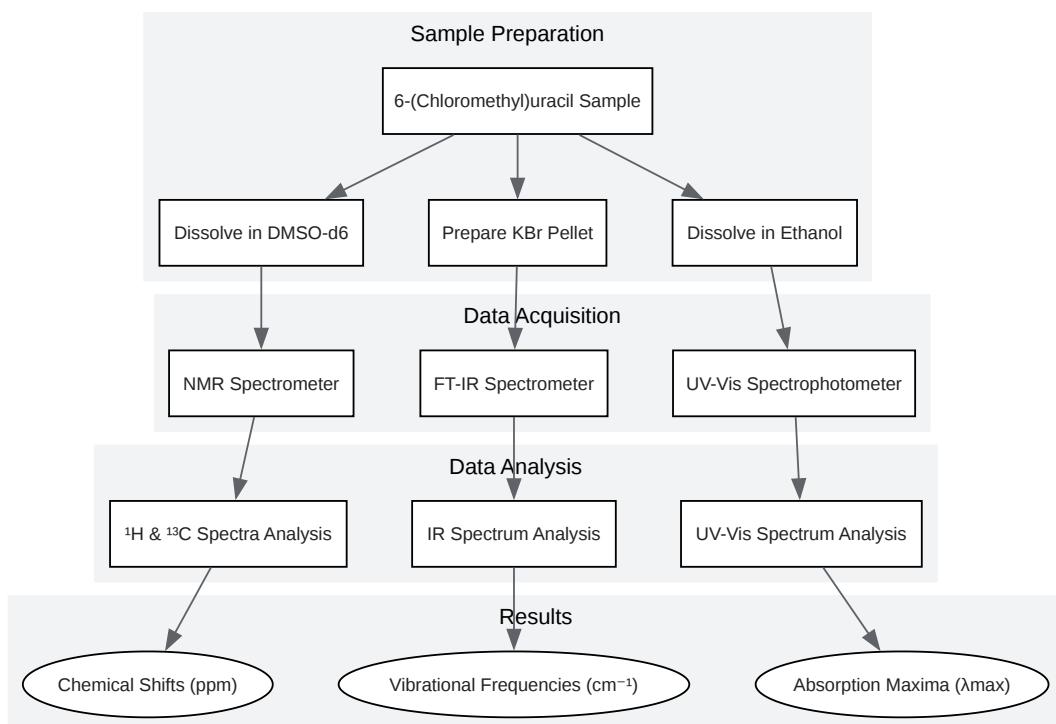
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of **6-(Chloromethyl)uracil** was prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of ethanol. This stock solution was then serially diluted to an appropriate concentration for analysis.
- Instrumentation: The UV-Vis spectrum was obtained using a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: The absorbance was scanned over a wavelength range of 200-400 nm. A cuvette containing only ethanol was used as a blank to zero the instrument. The wavelength of maximum absorbance (λ_{max}) was determined from the resulting spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like **6-(Chloromethyl)uracil**.

Spectroscopic Analysis Workflow for 6-(Chloromethyl)uracil

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Caption: General workflow for spectroscopic analysis.

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